2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile

Description

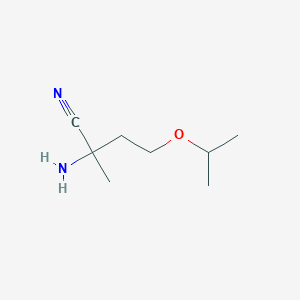

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile is a nitrile derivative featuring a branched aliphatic backbone with an amino group (-NH₂), a methyl group (-CH₃), and an isopropoxy group (-OCH(CH₃)₂) at distinct positions.

Properties

IUPAC Name |

2-amino-2-methyl-4-propan-2-yloxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)11-5-4-8(3,10)6-9/h7H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGNBGGQKTZFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(C)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methyl-2-aminobutanenitrile with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often require precise temperature control and may involve the use of solvents to facilitate the reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile is utilized in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.

Biology: This compound is used in biochemical assays and as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Polarity : The target compound’s isopropoxy group may confer moderate lipophilicity compared to the thioether analog , which likely exhibits higher polarity due to sulfur’s electronegativity. The hydrochloride salt demonstrates improved aqueous solubility.

- Stability : The absence of data on the target compound’s stability contrasts with the hydrochloride salt , which is stabilized by ionic interactions.

Research Findings and Implications

Synthetic Feasibility: The malononitrile synthesis framework suggests that the target compound could be synthesized via nucleophilic substitution or condensation reactions, leveraging its isopropoxy and amino groups.

Functional Group Impact :

- The isopropoxy group may enhance lipid solubility compared to sulfur-containing analogs , making it suitable for hydrophobic matrices.

- The absence of a hydrochloride salt (unlike ) implies lower aqueous solubility, necessitating formulation adjustments for biological applications.

Data Gaps : Critical parameters such as melting point, toxicity, and spectroscopic data (NMR, IR) for the target compound remain uncharacterized, highlighting the need for experimental studies.

Biological Activity

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile, a compound with the chemical formula C8H16N2O, is gaining attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a nitrile group, and a propan-2-yloxy side chain, which contribute to its unique biological properties. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been noted for potential inhibition of enzymes involved in metabolic pathways, which can affect cellular homeostasis.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that it may possess antioxidant properties, scavenging free radicals and reducing oxidative stress.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound:

Case Studies

-

Antimicrobial Activity Study :

A study conducted by researchers assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential utility in treating bacterial infections. -

Anti-inflammatory Effects :

In a recent investigation into the anti-inflammatory properties of the compound, it was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests that it may be beneficial in managing inflammatory diseases. -

Cytotoxicity Assessment :

A cytotoxicity assay performed on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Notably, it exhibited higher toxicity towards breast cancer cells compared to normal fibroblasts, indicating a promising therapeutic window for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.